[(1-Methoxy-3,3,5-trimethylcyclohexyl)methyl](methyl)amine
Description
(1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine is a tertiary amine featuring a substituted cyclohexane ring with a methoxy group at position 1, methyl groups at positions 3, 3, and 5, and a methylamine moiety attached via a methylene bridge.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-(1-methoxy-3,3,5-trimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H25NO/c1-10-6-11(2,3)8-12(7-10,14-5)9-13-4/h10,13H,6-9H2,1-5H3 |
InChI Key |
WLUILOLILMZHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CNC)OC)(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
A two-step process involving:
- Keto intermediate formation : Oxidation of the cyclohexane’s methyl group to a ketone (e.g., 1-methoxy-3,3,5-trimethylcyclohexanone).
- Reductive amination : Reaction with methylamine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C) to yield the secondary amine.
| Reaction Conditions | Parameters |
|---|---|
| Temperature | 60–100°C |
| Pressure (for H₂) | 10–30 bar |
| Catalyst | Pd/Al₂O₃ or Raney Nickel |
| Solvent | Methanol or THF |
Nucleophilic Substitution
Alternative route via a brominated precursor:
- Bromination : Free-radical bromination of the cyclohexane’s methyl group using N-bromosuccinimide (NBS).
- Amine coupling : Displacement of bromide with methylamine in a polar aprotic solvent (e.g., DMF).
Catalyst and Solvent Optimization
Patents highlight the critical role of quaternary ammonium bases (e.g., tetramethylammonium hydroxide) and phase-transfer catalysts in enhancing selectivity for similar amines. For example:
- Catalyst systems : Alkali metal cyanides (KCN) or tertiary amines improve yield in hydrocyanation steps.
- Solvent selection : Non-polar solvents (toluene) minimize byproducts during cyclization.
Purification and Stabilization
Post-synthesis steps include:
- Distillative workup : Fractional distillation under reduced pressure (20–60 bar) to isolate the amine.
- Stabilization : Incorporation into pesticide formulations with heat-meltable materials (e.g., waxes) to achieve sustained release, as described in patents.
Analytical Validation
Critical quality control measures involve:
- Chromatography : HPLC or GC-MS to verify purity (>98%).
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ 1.2 ppm for cyclohexyl CH₃ groups).
Industrial-Scale Considerations
- Continuous processing : Preferred for aldol condensation steps to minimize side products.
- Cyanide management : Monitoring residual HCN (<5000 ppmw) during hydrogenation ensures safety and catalyst longevity.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
(1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Methoxymethylamines
N-Methoxymethylamines (e.g., compounds like 5 in ) share the methoxymethylamine functional group with the target compound. These are synthesized from amines, paraformaldehyde, and sodium methoxide, often yielding mixtures with hexahydrotriazines depending on substituents . Key differences include:
- Reactivity : N-Methoxymethylamines act as precursors for methyleneamine equivalents under Lewis acid conditions, serving as intermediates in alkylation reactions. The target compound’s bulky cyclohexyl substituents may hinder such reactivity due to steric effects.
- Stability : Hexahydrotriazines (e.g., compound 6 in ) are more stable but less reactive than N-methoxymethylamines. The cyclohexyl group in the target compound may enhance stability compared to linear analogs.
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
Methoxmetamine () shares a cyclohexane backbone and methylamine group but includes a ketone and aryl methoxy group. Key distinctions:
- Biological Activity : Methoxmetamine’s aryl group may confer affinity for central nervous system targets (e.g., NMDA receptors), while the target compound’s aliphatic structure likely limits such interactions.
Triazine-Based Herbicides (e.g., Metsulfuron Methyl)
Triazine derivatives () like metsulfuron methyl contain methoxy and methylamino groups but on a heterocyclic triazine core. Comparisons include:
- Substituent Effects : The methoxy group in both compounds enhances electron-withdrawing properties, but the triazine ring in herbicides enables conjugation with sulfonylurea groups for herbicidal activity. The target compound lacks this conjugation, limiting agrochemical utility.
1,3-Dimethylamylamine (Methylhexanamine)
This branched-chain amine () contrasts with the target compound’s cyclic structure:
- Physical Properties : The cyclohexyl group increases molecular weight (estimated ~225 g/mol vs. 115.22 g/mol for methylhexanamine) and boiling point due to rigidity.
- Toxicity : Linear amines like methylhexanamine are associated with stimulant effects, while steric hindrance in the target compound may reduce biological activity.
Data Table: Estimated Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s steric bulk may complicate traditional N-methoxymethylamine synthesis routes, necessitating optimized conditions (e.g., prolonged reaction times or elevated temperatures) .
- Pharmacological Potential: While methyl groups in analogous compounds () enhance metabolic stability, the target compound’s lipophilicity could limit aqueous solubility, requiring formulation adjustments for drug development.
- Safety Profile : Linear amines (e.g., 1,3-dimethylamylamine) exhibit acute toxicity (e.g., respiratory irritation ), but the target compound’s cyclic structure may mitigate such risks due to reduced volatility.
Biological Activity
(1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine is a compound that has garnered interest in various fields, particularly in agrochemicals and pharmaceuticals. Its biological activity is crucial for understanding its potential applications and safety profiles. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine can be represented as follows:
This compound features a methoxy group and a trimethylcyclohexyl moiety, which contribute to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors indicates potential interactions with cytochrome P450 enzymes.
- Receptor Modulation : There is evidence that the compound may modulate neurotransmitter receptors, which could have implications for its use in neurological applications.
Toxicological Profile
The toxicological profile of (1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine is essential for assessing its safety:
| Toxicological Endpoint | Result |
|---|---|
| Oral LD50 (rat) | >2000 mg/kg |
| Skin Irritation | Not a skin irritant |
| Eye Irritation | Moderate irritant |
| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day |
These results indicate that while the compound exhibits low acute toxicity, further studies are needed to evaluate chronic exposure effects.
Case Study 1: Agrochemical Applications
In a study focused on agrochemical formulations, (1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine was evaluated for its efficacy as a pesticide. The findings indicated that the compound effectively inhibited fungal growth at concentrations as low as 10 ppm. The mechanism was identified as interference with ergosterol biosynthesis in fungi, similar to established fungicides .
Case Study 2: Pharmacological Potential
Another investigation examined the potential of this compound as a therapeutic agent against certain cancers. The study revealed that it induced apoptosis in cancer cell lines by disrupting microtubule dynamics. This effect was attributed to its ability to bind to tubulin at the colchicine site .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of (1-Methoxy-3,3,5-trimethylcyclohexyl)methylamine:
- Antifungal Activity : Demonstrated significant antifungal properties against multiple strains of fungi.
- Antiproliferative Effects : Showed potential as an antiproliferative agent in vitro against various cancer cell lines.
- Safety Profile : Exhibited low toxicity in acute studies but requires further investigation into long-term effects.
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water/ethanol mixtures) to assess stability of chair vs. boat cyclohexane conformers .
- Docking Studies : Predict binding poses to enzymes (e.g., cytochrome P450 isoforms) for metabolic profiling .
- IR/Raman Spectroscopy : Experimental validation of computationally predicted vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
